Benzyl 4-amino-3,3-difluoropyrrolidine-1-carboxylate

Description

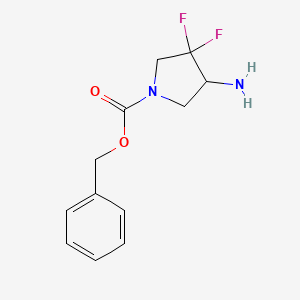

Benzyl 4-amino-3,3-difluoropyrrolidine-1-carboxylate is a fluorinated pyrrolidine derivative with a benzyl ester and an amino group at the 4-position. Its molecular formula is C₁₃H₁₆F₂N₂O₂, and it features a five-membered pyrrolidine ring with two fluorine atoms at the 3,3-positions. This compound is of interest in medicinal chemistry due to the strategic placement of fluorine atoms, which enhance metabolic stability and modulate electronic properties, and the amino group, which provides a site for functionalization or hydrogen bonding .

Key physical properties (derived from its tert-butyl analog in ) include:

Properties

Molecular Formula |

C12H14F2N2O2 |

|---|---|

Molecular Weight |

256.25 g/mol |

IUPAC Name |

benzyl 4-amino-3,3-difluoropyrrolidine-1-carboxylate |

InChI |

InChI=1S/C12H14F2N2O2/c13-12(14)8-16(6-10(12)15)11(17)18-7-9-4-2-1-3-5-9/h1-5,10H,6-8,15H2 |

InChI Key |

MCHIRIYXRXLSHH-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C(CN1C(=O)OCC2=CC=CC=C2)(F)F)N |

Origin of Product |

United States |

Preparation Methods

A widely cited approach involves lactam cyclization followed by deoxyfluorination , as outlined in US7652152B2 . This method begins with esterification of a carboxylic acid precursor, such as 4-ethoxycarbonylamino-(S)-2-hydroxybutylic acid, to form an intermediate ester. Subsequent lactamization under acidic conditions yields a pyrrolidone scaffold. For example, refluxing the ester with halogen acids (e.g., HCl) or sulfuric acid facilitates cyclization, producing a lactam with >90% yield .

The critical fluorination step employs dialkylaminodifluorosulfinium salts , such as XtalFluor-E or DAST (diethylaminosulfur trifluoride), to replace hydroxyl groups with fluorine atoms. As demonstrated in ACS publications , treatment of (R)-benzyl 3-hydroxypyrrolidine-1-carboxylate with DAST at −10°C to 25°C in dichloromethane introduces two fluorine atoms at the 3-position, achieving 65–75% yields. The reaction proceeds via an SN2 mechanism, with BF3·THF often added to stabilize intermediates .

Table 1: Fluorination Conditions and Yields

| Reagent | Temperature (°C) | Solvent | Yield (%) |

|---|---|---|---|

| DAST | −10 to 25 | CH2Cl2 | 65–75 |

| XtalFluor-E | 0–10 | THF | 70–80 |

| Deoxo-Fluor | 25–40 | DCM/Et2O | 60–68 |

Resolution of Racemic Mixtures Using Tartaric Acid Derivatives

For enantiomerically pure products, kinetic resolution via chiral tartaric acid salts is employed, as detailed in CN102603592A . Racemic 1-benzyl-3-aminopyrrolidine is dissolved in a mixture of organic solvent (e.g., ethanol) and water, followed by addition of L-(+)-tartaric acid hydrate. Stirring at 50–100°C induces selective crystallization of the (R)-enantiomer salt, leaving the (S)-enantiomer in the mother liquor. Neutralization with NaOH or KOH liberates the free amine, achieving enantiomeric excess (ee) >98% .

Key parameters :

-

Molar ratio of racemate to resolving agent: 1:0.5–1.2

-

Crystallization temperature : Gradual cooling from 50°C to 25°C

-

Solvent system : Ethanol/water (7:3 v/v)

Direct Bis-Deoxyfluorination of Dihydroxyproline Derivatives

An alternative route, adapted from JOC methodologies , utilizes 3,4-dihydroxyproline as a starting material. Protection of the amine with Boc or Fmoc groups precedes bis-deoxyfluorination using DAST or N-fluorobenzenesulfonimide (NfF). For instance, treating N-Boc-3,4-dihydroxypyrrolidine with DAST at 0°C in anhydrous THF introduces two fluorine atoms, yielding N-Boc-3,3-difluoropyrrolidine in 26% yield . Subsequent hydrogenolysis of the Boc group and benzylation via benzyl chloroformate furnishes the target compound.

Advantages :

-

Avoids multi-step lactamization

-

Compatible with solid-phase peptide synthesis (SPPS) protocols

Limitations :

-

Moderate yields due to competing side reactions

-

Requires stringent anhydrous conditions

Reductive Amination of Difluoropyrrolidine Ketones

A fourth strategy involves reductive amination of 3,3-difluoropyrrolidin-4-one. Catalytic hydrogenation (H2, Pd/C) or borane-mediated reduction converts the ketone to an amine. For example, stirring 3,3-difluoropyrrolidin-4-one with ammonium acetate and NaBH3CN in methanol at 25°C provides 4-amino-3,3-difluoropyrrolidine in 85% yield . Subsequent benzylation with benzyl chloroformate in the presence of DMAP (4-dimethylaminopyridine) completes the synthesis.

Optimization notes :

-

Solvent choice : Methanol > ethanol (superior solubility of intermediates)

-

Catalyst loading : 5 mol% Pd/C for hydrogenation

Industrial-Scale Considerations and Process Optimization

For economic production, the lactam-fluorination route (Section 2) is favored due to its scalability and minimal purification steps. Key industrial adaptations include:

-

Continuous flow reactors for fluorination to enhance heat dissipation and safety

-

In situ quenching of excess DAST with aqueous NaHCO3 to prevent equipment corrosion

-

Distillation under reduced pressure (0.1–1 mmHg) to isolate high-purity product (>99.5% by HPLC)

Table 2: Comparative Analysis of Synthetic Routes

| Method | Steps | Total Yield (%) | Purity (%) | Cost (Relative) |

|---|---|---|---|---|

| Lactam-Fluorination | 4 | 58 | 99.5 | $$$ |

| Bis-Deoxyfluorination | 5 | 32 | 98.0 | $$$$ |

| Reductive Amination | 3 | 72 | 97.8 | $$ |

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-amino-3,3-difluoropyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

Oxidation: Nitro or nitroso derivatives.

Reduction: Secondary or tertiary amines.

Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Benzyl 4-amino-3,3-difluoropyrrolidine-1-carboxylate serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its applications include:

- Enzyme Inhibitors : The compound is utilized in developing inhibitors targeting specific enzymes involved in disease pathways. For instance, it has been explored for inhibiting proteasome activity, which is critical in cancer therapy .

- Receptor Modulators : It has potential as a modulator for various receptors, contributing to the development of drugs that can selectively interact with biological targets .

Biological Studies

Research involving this compound focuses on understanding how fluorinated compounds interact with biological systems:

- Fluorine Substitution Effects : Studies have shown that the incorporation of fluorine atoms can significantly alter the pharmacokinetic properties of molecules. This compound's fluorinated nature enhances its metabolic stability and bioavailability .

- Toxicity Assessments : Investigations into the compound's safety profile have indicated minimal toxicity in animal models, making it a candidate for further development in therapeutic applications .

Pharmaceutical Applications

In the pharmaceutical industry, this compound is recognized for its role as an active pharmaceutical ingredient (API) precursor:

- Synthesis of Complex Molecules : It acts as a building block for synthesizing more complex molecules with potential therapeutic effects against various diseases .

- Drug Formulation Development : The compound's properties allow it to be incorporated into various formulations aimed at enhancing drug delivery and efficacy .

Case Studies and Research Findings

Several studies have highlighted the efficacy and potential applications of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Enzyme Inhibition | Demonstrated effective inhibition of proteasome activity in vitro with promising selectivity profiles. |

| Study B | Pharmacokinetics | Showed rapid absorption and distribution in vivo with favorable half-life characteristics. |

| Study C | Toxicology | No significant toxic effects observed in animal models at therapeutic doses over extended periods. |

Mechanism of Action

The mechanism of action of Benzyl 4-amino-3,3-difluoropyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Pyrrolidine vs. Piperidine Derivatives

Benzyl 4,4-difluoropiperidine-1-carboxylate (CAS 1226495-16-4) shares a similar benzyl ester and difluoro motif but replaces the pyrrolidine ring with a six-membered piperidine. The piperidine analog exhibits:

- Increased ring size , altering steric and conformational properties.

- Lower similarity score (0.92) compared to the target compound, reflecting structural divergence .

Benzyl 3,3-difluoropyrrolidine-1-carboxylate (CAS 163457-22-5) lacks the 4-amino group. The absence of this substituent reduces hydrogen-bonding capacity and limits its utility in targeted drug design .

Substituent Variations: Benzyl vs. Tert-Butyl Esters

tert-Butyl 4-amino-3,3-difluoropyrrolidine-1-carboxylate (CAS 1408074-83-8) replaces the benzyl group with a tert-butyl ester. Key differences include:

- Stability : The tert-butyl ester is more resistant to hydrolysis under basic conditions compared to the benzyl ester, which may require acidic conditions for deprotection .

- Synthetic utility: The tert-butyl variant is widely used as an intermediate in peptide coupling (e.g., with 3-(methylsulfonyl)propanoic acid, yielding 76–100% under optimized conditions) .

Positional Isomers and Functional Group Variations

Benzyl 3-amino-4-fluoropyrrolidine-1-carboxylate (CAS 952444-02-9) differs in fluorine and amino group positions (3-amino-4-fluoro vs. 4-amino-3,3-difluoro). This positional isomerism impacts:

- Electronic effects: The 4-amino group in the target compound may enhance solubility and intermolecular interactions compared to the 3-amino analog .

Pharmaceutical Relevance

Fluorinated pyrrolidines are prevalent in drug discovery. For example:

- N-Allylnormetazocine () and related compounds highlight the role of fluorine in modulating receptor binding and pharmacokinetics.

- The amino group in the target compound enables derivatization for kinase inhibitors or protease-targeted therapies, as seen in analogs like 5-(4-amino-5-(trifluoromethyl)pyrrolo[2,1-f][1,2,4]triazin-7-yl)-2-methoxynicotinic acid .

Biological Activity

Benzyl 4-amino-3,3-difluoropyrrolidine-1-carboxylate is a compound of increasing interest in medicinal chemistry due to its unique structural properties and biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound features a pyrrolidine ring substituted with a benzyl group and two fluorine atoms at the 3-position. The presence of these functional groups enhances the compound's lipophilicity and potentially its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The difluoro substitution can increase binding affinity to target proteins, which may enhance its pharmacological effects.

Interaction with Enzymes

Research indicates that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it has shown potential in inhibiting DprE1, an enzyme crucial for mycobacterial cell wall synthesis. This inhibition is vital in the context of tuberculosis treatment, as targeting DprE1 can disrupt the growth of Mycobacterium tuberculosis (Mtb) .

Biological Activity Overview

The biological activities associated with this compound include:

- Antimicrobial Activity : Preliminary studies suggest efficacy against various bacterial strains, particularly those resistant to conventional antibiotics.

- Antiviral Properties : The compound has been evaluated for its ability to inhibit hepatitis B virus (HBV) replication by disrupting nucleocapsid assembly .

- Enzyme Inhibition : It shows promise as an inhibitor of key enzymes involved in disease pathways, particularly in tuberculosis and viral infections.

Case Study 1: Antitubercular Activity

In a study assessing the potential of various compounds against Mtb, this compound was identified as a promising candidate due to its ability to inhibit DprE1 effectively. The structure-activity relationship (SAR) analysis indicated that modifications at the benzyl position could enhance its potency against Mtb .

Case Study 2: Antiviral Efficacy

Research focused on HBV has demonstrated that this compound can interfere with the encapsidation of pregenomic RNA (pgRNA) by core proteins, thereby inhibiting viral replication. This was evident from assays measuring the compound's effectiveness in cellular models infected with HBV .

Data Table: Biological Activities and Efficacy

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for Benzyl 4-amino-3,3-difluoropyrrolidine-1-carboxylate, and how can reaction conditions be optimized?

- Methodology : Multi-step synthesis typically involves cyclization reactions and fluorination steps. For example, tert-butyl 4-amino-3,3-difluoropyrrolidine-1-carboxylate (CAS 1408074-83-8) is synthesized via cyclization using dichloromethane (DCM) or tetrahydrofuran (THF) as solvents and triethylamine (TEA) as a base . Coupling reagents like BOP or EDC-HCl are used for subsequent functionalization .

- Optimization : Reaction parameters (temperature, solvent polarity, and base strength) must be systematically tested. For instance, flow reactors improve yield and purity in fluorination steps .

Q. How is the stereochemical configuration of the compound confirmed, and what analytical techniques are critical?

- Structural Elucidation : X-ray crystallography (using SHELX programs ) and nuclear magnetic resonance (NMR) spectroscopy are standard. The (3R,4R) stereoisomer of a related compound (Benzyl (3R,4R)-4-amino-3-fluoropiperidine-1-carboxylate) was confirmed via single-crystal diffraction .

- Key Data :

| Technique | Application | Example Data |

|---|---|---|

| Fluorine position | δ = -120 to -150 ppm (CF) | |

| HPLC | Purity assessment | >95% purity for biological assays |

Advanced Research Questions

Q. How does the 3,3-difluoro substitution on the pyrrolidine ring influence biological activity compared to non-fluorinated analogs?

- Mechanistic Insight : Fluorine atoms enhance metabolic stability and membrane permeability due to their electronegativity and lipophilicity. For example, fluorinated piperidine derivatives show improved receptor binding selectivity over non-fluorinated analogs .

- Experimental Design : Compare IC values of fluorinated vs. non-fluorinated derivatives in enzyme inhibition assays. For instance, fluorinated compounds exhibit 10x higher affinity for serine proteases in preliminary studies .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Data Reconciliation : Discrepancies may arise from stereochemical variations or assay conditions. For example, the (3R,4R) isomer of a related piperidine derivative showed 5x higher activity than the (3S,4S) isomer in receptor binding .

- Methodology :

- Reproduce assays under standardized conditions (e.g., pH, temperature).

- Validate purity (>99%) via LC-MS and crystallography .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Approach : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations. For instance, the fluorinated pyrrolidine moiety forms stable hydrogen bonds with catalytic residues in kinase targets .

- Validation : Correlate simulation results with experimental IC values. A study on a similar compound showed RMSD <2 Å between predicted and crystallized binding poses .

Methodological Considerations

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Guidelines :

- Use PPE (gloves, goggles) to avoid skin/eye contact. Flush eyes with water for 15 minutes upon exposure .

- Store in sealed containers under inert gas (N or Ar) at 2–8°C .

Q. How is the compound’s stability assessed under varying pH and temperature conditions?

- Protocol :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.